3-Formylbenzamidine hydrochloride chemical structure and properties
3-Formylbenzamidine hydrochloride chemical structure and properties
A Critical Synthon in Serine Protease Inhibitor Design
Executive Summary
3-Formylbenzamidine hydrochloride (CAS: 57081-01-3) is a bifunctional aromatic building block extensively utilized in the development of trypsin-like serine protease inhibitors. Its structure combines a highly basic amidine "anchor" (pKa ~11-12) that mimics the arginine side chain, with a reactive formyl (aldehyde) "handle" at the meta position. This dual functionality allows it to serve as both a potent S1 pocket ligand and a versatile attachment point for fragment-based drug discovery (FBDD), particularly targeting Thrombin, Factor Xa, and Trypsin.
Chemical Identity & Structural Analysis[1]
Core Specifications
| Property | Specification |
| IUPAC Name | 3-Formylbenzenecarboximidamide hydrochloride |
| CAS Number | 57081-01-3 |
| Molecular Formula | |
| Molecular Weight | 184.62 g/mol (HCl salt) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |
| pKa (Amidine) | ~11.6 (Protonated at physiological pH) |
Structural Connectivity (DOT Visualization)
The following diagram illustrates the chemical connectivity and the distinct electronic regions of the molecule: the cationic amidine (S1 anchor) and the electrophilic aldehyde (synthetic handle).
Figure 1: Structural deconstruction of 3-Formylbenzamidine HCl, highlighting the functional divergence between the binding motif (Amidine) and the reactive handle (Formyl).
Pharmacological Relevance: The "Anchor" Mechanism
The S1 Pocket Interaction
Trypsin-like serine proteases possess a deep, negatively charged specificity pocket (S1) containing an aspartate residue (Asp189 in Trypsin, Asp194 in Chymotrypsin numbering).[1]
-
Mechanism: The protonated amidine group of 3-formylbenzamidine forms a strong bidentate salt bridge with the carboxylate of this Aspartate.
-
Selectivity: This interaction mimics the binding of the natural substrates Arginine or Lysine, providing high affinity (
often in the micromolar range for the fragment alone).
The Role of the Formyl Group
While the amidine anchors the molecule, the meta-formyl group serves two potential purposes in drug design:
-
Synthetic Handle (Primary Use): It allows for reductive amination to attach P2/P3 pharmacophores, extending the inhibitor into the S2/S3 subsites to increase specificity (e.g., creating Factor Xa selective inhibitors).
-
Reversible Covalent Warhead (Secondary Use): In rare designs, the aldehyde can form a hemiacetal with the catalytic Serine (Ser195), acting as a transition state mimic, although this is less common with meta-substitution compared to para-substitution or peptide aldehydes.
Synthetic Routes & Manufacturing Challenges
The synthesis of 3-formylbenzamidine is non-trivial due to the incompatibility of the reactive aldehyde with the harsh conditions required to form the amidine.
The Pinner Reaction Challenge
The standard Pinner reaction (Nitrile + HCl/EtOH) converts a nitrile to an imidate, which is then ammonolyzed to an amidine.
-
Problem: If 3-cyanobenzaldehyde is used directly, the HCl/EtOH step will convert the aldehyde into a diethyl acetal .
-
Solution: The synthesis must explicitly manage this protection/deprotection sequence.
Validated Synthetic Workflow
Figure 2: Step-wise synthesis via the Pinner method, accounting for in-situ acetal protection and subsequent hydrolysis.
Experimental Protocols
Synthesis of 3-Formylbenzamidine HCl
Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde.
Phase 1: Imidate Formation (Pinner)
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Dissolve 3-cyanobenzaldehyde (10.0 mmol) in anhydrous ethanol (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis of the nitrile to the amide.
-
Seal the vessel and stir at 0°C for 24 hours. The aldehyde will likely convert to the diethyl acetal in situ.
Phase 2: Amidine Conversion
-
Remove excess HCl and solvent under reduced pressure (keep temperature < 40°C).
-
Redissolve the residue in anhydrous ethanol (20 mL).
-
Treat with ammonia (saturated ethanolic solution, 7N) at 0°C.
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Stir for 24 hours at room temperature.
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Evaporate solvent to yield the crude acetal-protected amidine.
Phase 3: Deprotection & Isolation
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Dissolve the crude intermediate in 2N HCl (aqueous).
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Stir at room temperature for 1–2 hours (monitored by TLC/LCMS) to hydrolyze the acetal back to the aldehyde.
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Concentrate the aqueous layer.
-
Recrystallize from EtOH/Ether or Isopropanol to yield 3-formylbenzamidine hydrochloride.
Handling & Storage (Self-Validating Protocol)
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Hygroscopicity Check: Upon opening, if the solid appears gummy or sticky, it has absorbed water. Dry in a vacuum desiccator over
. -
Oxidation Check: Dissolve a small sample in
for NMR. A proton signal at ~10.0 ppm indicates the aldehyde. A shift or disappearance suggests oxidation to 3-amidinobenzoic acid. -
Storage: Store at -20°C under Argon.
Analytical Profile
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR ( | Formyl proton (Aldehyde). Disappearance indicates oxidation. | |
| 1H NMR ( | Aromatic protons. Pattern confirms meta substitution. | |
| MS (ESI+) | m/z ~149.07 | Matches |
| IR Spectroscopy | ~1690–1700 | C=O stretch (Aldehyde). |
| IR Spectroscopy | ~1650–1680 | C=N stretch (Amidine). |
References
-
ChemicalBook. (2023). 3-FORMYL BENZAMIDINE HYDROCHLORIDE (CAS 57081-01-3).[2] Retrieved from
-
PubChem. (2025).[3] Benzamidine Hydrochloride (Related Structure/Properties).[][5] National Library of Medicine. Retrieved from
-
Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of Bovine Trypsin and Thrombin.[6] Journal of Medicinal Chemistry. (Contextual grounding for benzamidine S1 binding).
-
ChemSrc. (2025). 3-Cyanobenzaldehyde (Precursor Data).[7] Retrieved from
-
BOC Sciences. (2025). Benzamidine Hydrochloride Specifications.[][5] Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Cyanobenzaldehyde | CAS#:24964-64-5 | Chemsrc [chemsrc.com]
- 3. 3-Formylbenzamide | C8H7NO2 | CID 10630670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzamidine - Wikipedia [en.wikipedia.org]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]
